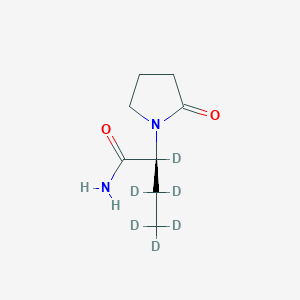
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)-; Levetiracetam-D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)-; Levetiracetam-D6 is a deuterated analog of Levetiracetam, a widely used antiepileptic drug. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the pharmacokinetic properties of the drug, potentially leading to improved efficacy and reduced side effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- typically involves the deuteration of Levetiracetam. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require specific catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of deuterated compounds like Levetiracetam-D6 involves scaling up the synthetic routes while maintaining the purity and yield of the product. This may include the use of advanced catalytic systems and continuous flow reactors to optimize the reaction conditions and minimize the production costs.
化学反応の分析
Types of Reactions
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuteration on chemical properties.
Biology: Investigated for its potential to modulate biological pathways differently from its non-deuterated counterpart.
Medicine: Explored for its enhanced pharmacokinetic properties, potentially leading to better therapeutic outcomes in epilepsy treatment.
Industry: Utilized in the development of new drug formulations with improved stability and efficacy.
作用機序
The mechanism of action of 1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- involves its interaction with specific molecular targets in the brain. It is believed to modulate synaptic neurotransmitter release by binding to synaptic vesicle protein 2A (SV2A). This interaction helps stabilize neuronal activity and prevent seizures.
類似化合物との比較
Similar Compounds
Levetiracetam: The non-deuterated form of the compound, widely used as an antiepileptic drug.
Brivaracetam: A similar compound with a higher affinity for SV2A, used for epilepsy treatment.
Piracetam: Another pyrrolidone derivative with cognitive-enhancing properties.
Uniqueness
1-Pyrrolidineacetamide-a-d, a-(ethyl-1,1,2,2,2-d5)-2-oxo-, (aS)- is unique due to its deuterated nature, which can lead to improved pharmacokinetic properties. This can result in longer-lasting effects, reduced dosing frequency, and potentially fewer side effects compared to its non-deuterated counterparts.
特性
CAS番号 |
1133229-29-4 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
176.25 g/mol |
IUPAC名 |
(2S)-2,3,3,4,4,4-hexadeuterio-2-(2-oxopyrrolidin-1-yl)butanamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i1D3,2D2,6D |
InChIキー |
HPHUVLMMVZITSG-QCIDAUEHSA-N |
異性体SMILES |
[2H][C@@](C(=O)N)(C([2H])([2H])C([2H])([2H])[2H])N1CCCC1=O |
正規SMILES |
CCC(C(=O)N)N1CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)

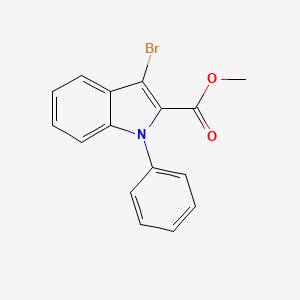
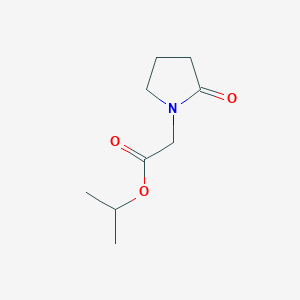
![6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
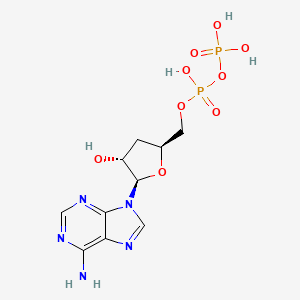
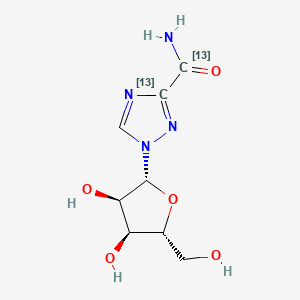
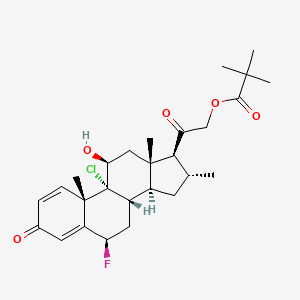
![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
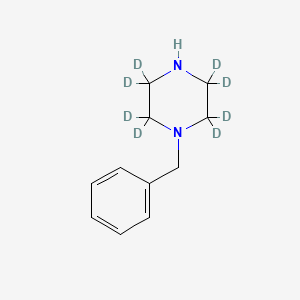
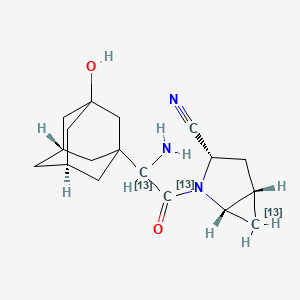
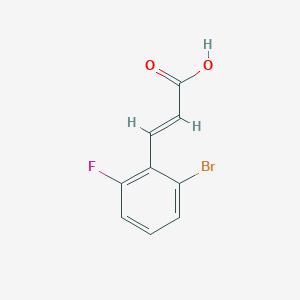
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
